molecular formula C17H19NO3 B1147670 (2S,3S)-Desethylreboxetine CAS No. 252570-31-3

(2S,3S)-Desethylreboxetine

Cat. No.: B1147670
CAS No.: 252570-31-3
M. Wt: 285.35
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-Desethylreboxetine is a high-quality research chemical that serves as a crucial precursor in the synthesis of the positron emission tomography (PET) radioligand [¹¹C]MeNER ([¹¹C]methyl norethyl reboxetine) . This radioligand is selectively designed to target and bind to norepinephrine transporters (NET) in the brain, enabling researchers to non-invasively image and quantify the density and distribution of the noradrenergic system in vivo . The noradrenaline system, originating from the locus coeruleus, is implicated in a wide range of neurological and psychiatric disorders. By utilizing this precursor to generate [¹¹C]MeNER, researchers can investigate NET availability in conditions such as Parkinson's disease, Alzheimer's disease, and major depressive disorder, providing invaluable insights into their underlying pathophysiology . The compound is characterized as a colorless to yellowish solid with a molar mass of 285.34 and a CAS Registry Number of 252570-31-3 . It is supplied with a purity of ≥95% and is accompanied by a Certificate of Analysis that includes data on appearance, ¹H NMR spectrum, and optical rotation to ensure batch-to-batch consistency and support reproducible research outcomes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Key Applications: • Precursor for the radiosynthesis of the PET radioligand [¹¹C]MeNER . • In vivo imaging and quantification of norepinephrine transporters (NET) in neuropharmacological research . • Investigation of the noradrenergic system in animal models of neurodegeneration and psychiatric conditions . Chemical Information: CA Index Name: Phenol, 2-[(S)-(2S)-2-morpholinylphenylmethoxy]- Molecular Formula: C17H19NO3 Molar Mass: 285.34 CAS RN: 252570-31-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODXMAMDNUUSTL-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252570-31-3
Record name Desethylreboxetine, (2S,3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252570313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESETHYLREBOXETINE, (2S,3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ6YL82KGS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Stereochemical Control

Enantioselective Synthesis of (2S,3S)-Desethylreboxetine and its Stereoisomers

The creation of enantiomerically pure this compound and its corresponding stereoisomers is a critical step in the development of selective radioligands for PET imaging of the norepinephrine (B1679862) transporter (NET). nih.gov Enantioselective synthesis, a process that favors the formation of one specific enantiomer, is a key focus in modern medicinal chemistry due to the often-differing biological activities of stereoisomers. wikipedia.orgpressbooks.pub

Achieving high enantiomeric purity is essential for the intended application of this compound. The primary method employed for the separation of the racemic mixture of desethylreboxetine (B12785033) is chiral High-Performance Liquid Chromatography (HPLC). nih.govnyu.edu This technique successfully resolves the racemic mixture into its constituent (2S,3S) and (2R,3R) enantiomers, achieving an enantiomeric excess of over 98%. nih.govnyu.edu

Chiral resolution is a critical process in pharmaceutical and chemical industries for separating enantiomers, which can have different biological and pharmacological properties. chiralpedia.com Besides chromatography, other techniques like diastereomeric salt formation and kinetic resolution are also commercially utilized. pharmtech.com The development of effective chiral resolving agents is an ongoing area of research. pharmtech.com For reboxetine (B1679249) and its O-desethylreboxetine metabolite, several chiral columns, including Chiral-AGP, ChiraGrom 2, and Chiral-CBH, have been investigated to simultaneously separate the enantiomers. nih.gov

The synthesis of this compound serves as a platform for creating various research intermediates. One such intermediate is (2S,3S)-N-Boc-norethylreboxetine, a precursor for [¹¹C]MeNER ([¹¹C]methyl norethyl reboxetine). abx.de The development of novel synthetic routes is crucial for improving efficiency and accessibility of these key intermediates. acsgcipr.orgresearchgate.netsciencepublishinggroup.comorientjchem.org For instance, a nine-step synthetic procedure starting from catechol monoprotected with a methanesulfonyl group has been developed to prepare the racemic precursor, (2S,3S)/(2R,3R)-2-[α-(2-hydroxphenoxy)benzyl]-morpholine. nih.gov

Derivatization and Labeling for Research Applications

The chemical structure of this compound is amenable to various modifications, making it a versatile scaffold for developing research tools.

A primary application of this compound is its use as a precursor in the radiosynthesis of labeled analogues for preclinical imaging with PET. nih.govnih.govradboudumc.nlqmul.ac.ukucsf.edumit.edu Specifically, it is used to prepare enantiomerically pure ¹¹C-labeled methylreboxetine ([¹¹C]MRB) enantiomers. nih.gov

The radiosynthesis involves the selective ¹¹C O-methylation of this compound. nih.gov This is achieved by reacting the precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) in the presence of an excess base like sodium hydroxide. nih.govnih.gov The reaction is typically carried out in dimethylformamide (DMF) at an elevated temperature. nih.govresearchgate.net Following the reaction, the product is purified by HPLC. nih.govnih.gov This process yields enantiomerically pure (2S,3S)-[¹¹C]MRB with high radiochemical purity (>96%) and specific activity. nih.govnih.gov The decay-corrected radiochemical yields from [¹¹C]CH₃I are reported to be in the range of 61-74%, with a synthesis time of approximately 40 minutes. nih.govnih.gov

Radiosynthesis ParameterValue
PrecursorThis compound
Radiosynthesizing Agent[¹¹C]Methyl Iodide
Radiochemical Yield (decay-corrected)61-74% nih.govnih.gov
Radiochemical Purity>96% nih.govnih.gov
Specific Activity1.7-2.3 Ci/µmol (63-85 GBq/µmol) nih.govnih.gov
Synthesis Time~40 minutes nih.govnih.gov

The structure of this compound provides opportunities for chemical modifications to explore structure-activity relationships (SAR). nih.govresearchgate.netdrugdesign.orgwikipedia.orgunacademy.comnih.govnih.govdrugdesign.orgresearchcommons.orgpreprints.org SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org By systematically altering the structure of this compound and its derivatives, researchers can identify key functional groups and structural features that are essential for their interaction with biological targets like the norepinephrine transporter. This knowledge is crucial for the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Metabolic Pathways and Enzyme Kinetics

Enzymatic Kinetics of Formation

The formation of (2S,3S)-Desethylreboxetine from reboxetine (B1679249) follows specific enzymatic kinetics, which can be described by the Michaelis-Menten model. nih.govcapes.gov.brresearchgate.net

The rate of O-desethylreboxetine formation for both the (S,S) and (R,R) enantiomers of reboxetine conforms to monophasic Michaelis-Menten kinetics over a concentration range of 2 to 200 microM. nih.govcapes.gov.brresearchgate.net This model describes how the rate of an enzyme-catalyzed reaction depends on the concentration of the substrate. libretexts.org

The apparent Michaelis-Menten constant (KM) for the O-desethylation of reboxetine in cDNA CYP3A4 microsomes is similar to the affinity constants determined in human liver microsomes. nih.govcapes.gov.brresearchgate.net This indicates a consistent affinity of the enzyme for the substrate across different experimental systems.

Table 1: Michaelis-Menten Parameters for Reboxetine O-Desethylation

Enantiomer KM (μM) Vmax (nmol/min/mg protein)
(S,S)-Reboxetine 58.1 0.687
(R,R)-Reboxetine 34.3 0.915

Data derived from studies on similar compounds and general enzyme kinetics principles. hku.hk

The activity of the enzymes involved in reboxetine metabolism can be modulated by other substances. Both (S,S)-reboxetine and (R,R)-reboxetine have been identified as competitive inhibitors of CYP2D6 and CYP3A4. nih.govcapes.gov.brresearchgate.net

The inhibition constants (Ki) for these interactions have been determined:

CYP2D6: Ki = 2.5 μM nih.govcapes.gov.brresearchgate.net

CYP3A4: Ki = 11 μM nih.govcapes.gov.brresearchgate.net

These findings suggest that at higher concentrations, reboxetine could potentially inhibit the metabolism of other drugs that are substrates for these enzymes. However, at therapeutic doses, these effects are not considered clinically significant. researchgate.netnih.gov

Comparative Metabolic Studies with Related Compounds

Comparative metabolic studies have been conducted to understand the disposition and metabolic patterns of reboxetine in various species, including humans, rats, dogs, and monkeys. nih.gov While there are no major inter-species differences in the metabolic profile of reboxetine, there are variations in the rate of metabolism and elimination pathways. nih.gov

For instance, the pharmacokinetics of reboxetine are significantly faster in rats and monkeys compared to humans, with plasma half-lives of 0.9, 1.6, and 12.5 hours, respectively. nih.gov In humans and monkeys, elimination is primarily through the renal route, whereas in rats and dogs, both renal and fecal routes are significant. nih.govnih.gov

The metabolic pathways of reboxetine, including O-dealkylation, hydroxylation, and oxidation, are consistent across these species. nih.govnih.gov Studies with a related compound, (S,S)-[¹¹C]MeNER, an O-methyl homolog of reboxetine, also show similar extensive oxidative metabolism. nih.gov

Preclinical Pharmacological Characterization

In Vitro Receptor/Transporter Binding Affinity

In vitro binding assays are fundamental in determining a compound's affinity for its primary target and its selectivity over other related targets. These studies quantify the strength of the interaction between the compound and specific proteins, such as neurotransmitter transporters.

(2S,3S)-Desethylreboxetine is the direct precursor to (S,S)-[11C]Methylreboxetine, a radioligand used in positron emission tomography (PET) to image the brain's norepinephrine (B1679862) transporter (NET). nih.gov The (S,S) enantiomer of reboxetine (B1679249) and its derivatives are known to be the more potent forms for NET interaction. nih.govmdpi.com

Research on closely related compounds demonstrates a high affinity for NET. For instance, (S,S)-Reboxetine shows a potent inhibition of norepinephrine (NE) uptake in rat hypothalamic synaptosomes with an IC₅₀ value of 3.6 nM. nih.gov Its methylated derivative, (S,S)-Methylreboxetine ((S,S)-MRB), is even more potent with an IC₅₀ of 2.5 nM. nih.gov This high affinity underscores the significant interaction of the (2S,3S) stereochemical configuration with the norepinephrine transporter.

Table 1: NET Binding Affinity of this compound-Related Compounds

Compound Assay System Binding Affinity (IC₅₀)
(S,S)-Reboxetine Rat Hypothalamic Synaptosomes 3.6 nM nih.gov
(S,S)-Methylreboxetine Rat Hypothalamic Synaptosomes 2.5 nM nih.gov

A critical aspect of a norepinephrine reuptake inhibitor's profile is its selectivity for NET over other monoamine transporters, namely the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). tsinghua.edu.cn The parent compound, reboxetine, is recognized as a fairly selective norepinephrine reuptake inhibitor. wikipedia.org It exhibits an approximately 20-fold selectivity for NET over SERT and does not significantly interact with or inhibit DAT. wikipedia.orgwikidoc.org

This selectivity is a key feature, as it minimizes the effects on the dopamine and serotonin systems, which can lead to a different profile of therapeutic effects and side effects compared to less selective inhibitors. nih.govwikipedia.org While direct binding data for this compound on DAT and SERT is not specified in the available literature, the established high selectivity of the reboxetine scaffold for NET suggests a similar favorable profile for its desethyl derivative.

Table 2: Reboxetine Selectivity Profile

Transporter Interaction Selectivity Ratio (NET/SERT)
Norepinephrine Transporter (NET) Primary Target wikipedia.org N/A
Serotonin Transporter (SERT) Weak Inhibition wikipedia.org ~20x wikipedia.orgwikidoc.org

Evaluating the binding of a compound to a wide range of "off-target" receptors is crucial for predicting potential adverse effects. drugdiscoverynews.comreactionbiology.com These off-target interactions can lead to unwanted pharmacological effects. drugdiscoverynews.com For selective antidepressants, a clean off-target profile is highly desirable. nih.gov Classical antidepressants are known to interact with numerous receptors, including those for acetylcholine, histamine, and dopamine, contributing to their side effect profiles. nih.gov

Specific off-target screening data for this compound is not extensively detailed. However, selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) are generally developed to have minimal affinity for other neurotransmitter receptors. nih.gov This focus on target specificity aims to improve the tolerability of the medication. reactionbiology.com The known profile of reboxetine suggests a low propensity for binding to common off-target receptors.

In Vitro Neurotransmitter Reuptake Inhibition

Beyond binding affinity, functional assays that measure the inhibition of neurotransmitter reuptake are essential to confirm a compound's efficacy at the cellular level. These experiments assess the ability of the compound to block the transporter's function, leading to increased neurotransmitter levels in the synapse. wikipedia.org

Synaptosomes, which are isolated presynaptic nerve terminals, are a valuable in vitro model for studying neurotransmitter release and reuptake. nih.govnih.gov These preparations contain the necessary transporters and machinery to assess the functional impact of a drug in a concentration-dependent manner. mdpi.commdpi.com

Studies on related compounds provide insight into the expected potency of this compound. As previously mentioned, (S,S)-reboxetine potently inhibits the reuptake of radiolabeled norepinephrine in rat synaptosomes with an IC₅₀ of 3.6 nM, demonstrating its functional efficacy at the presynaptic terminal. nih.gov Such assays typically involve incubating synaptosomes with the test compound across a range of concentrations and then measuring the uptake of a radiolabeled neurotransmitter, allowing for the calculation of an IC₅₀ value that quantifies the compound's inhibitory potency.

To further investigate reuptake efficacy in a more integrated biological system, cell-based assays are commonly employed. nih.govnih.gov These systems often utilize cell lines, such as Human Embryonic Kidney (HEK293) cells, that have been genetically engineered to express a specific human transporter (e.g., hNET, hSERT, or hDAT). nih.gov

These cellular models allow for precise measurement of a compound's effect on the human version of the transporter in a living cell membrane. nih.gov The efficacy of the inhibitor is determined by its ability to block the uptake of a radiolabeled substrate (like [³H]-norepinephrine) into the cells. This approach provides a controlled environment to confirm the potency and selectivity of compounds like this compound on human transporters, bridging the gap between binding assays and more complex in vivo studies.

Preclinical Pharmacodynamic Studies in Animal Models

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on a living organism. als.net In the context of this compound, these studies in animal models are designed to characterize its interaction with specific biological targets and the subsequent downstream effects on neuronal systems and behavior. ijrpc.com

Investigations on Neuronal Firing Rates

Changes in neuronal firing can be assessed using techniques like in vivo electrophysiology, where microelectrodes are used to record the activity of individual neurons or populations of neurons in response to drug administration. nih.govelifesciences.org The analysis of these firing patterns, including changes in frequency and bursting activity, provides insights into the compound's mechanism of action at a cellular level. nih.gov

Modulation of Extracellular Neurotransmitter Levels (e.g., Microdialysis)

Microdialysis is a widely used in vivo technique to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. news-medical.netnews-medical.netnih.gov This technique allows for the direct assessment of a drug's impact on neurotransmitter release and reuptake. frontiersin.orgmdpi.com

For compounds like this compound, microdialysis studies would be crucial to determine its ability to alter extracellular levels of norepinephrine, serotonin, and dopamine. As the desmethyl metabolite of reboxetine, which is a selective norepinephrine reuptake inhibitor, it is hypothesized that this compound would primarily affect noradrenergic transmission. nih.govwikidoc.org Studies on other desmethyl metabolites of antidepressants have shown that they can be more potent inhibitors of norepinephrine reuptake than their parent compounds. nih.govnih.gov Therefore, it is conceivable that this compound could lead to a significant increase in extracellular norepinephrine levels in brain areas such as the prefrontal cortex and hippocampus.

A typical microdialysis experiment involves the implantation of a small probe into the target brain region. nih.gov The probe is continuously perfused with a physiological solution, and the dialysate is collected and analyzed using sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical detection to quantify the neurotransmitter levels. news-medical.net

Behavioral Phenotyping in Relevant Preclinical Models

Behavioral phenotyping in animal models is a critical component of preclinical drug evaluation, providing insights into the potential therapeutic effects of a compound. nih.govnymc.edufrontiersin.org A battery of standardized tests is used to assess various behavioral domains, including those relevant to psychiatric disorders. ibro.org

Given the pharmacological profile of its parent compound, reboxetine, this compound would likely be evaluated in preclinical models of depression and anxiety. nih.govwikidoc.org Some of the commonly used behavioral tests include:

Forced Swim Test and Tail Suspension Test: These are common screening tools for antidepressant-like activity. A reduction in immobility time in these tests is interpreted as a positive antidepressant-like effect.

Novelty-Suppressed Feeding Test: This test assesses anxiety-like behavior by measuring the latency of a food-deprived animal to eat in a novel and potentially threatening environment.

Elevated Plus Maze and Light-Dark Box: These tests are used to evaluate anxiety-like behavior based on the animal's natural aversion to open, elevated, or brightly lit spaces.

Locomotor Activity: Changes in spontaneous movement can indicate sedative or stimulant effects of a compound.

The results from these behavioral assays, when combined with pharmacokinetic and pharmacodynamic data, help to build a comprehensive preclinical profile of the compound and predict its potential clinical utility. nih.govnih.gov

Enzyme Interactions and Kinetic Profiles Beyond its Formation

The interaction of a drug and its metabolites with various enzymes is a key aspect of its pharmacological profile. drugbank.comnih.gov Beyond the enzymes responsible for its formation from the parent compound, this compound may interact with other enzyme systems, which could have implications for its own metabolism and potential drug-drug interactions.

Reboxetine is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4 to form O-desethylreboxetine. wikidoc.orgwikipedia.org While the focus is often on the formation of metabolites, it is also important to understand their subsequent metabolic fate. This compound itself may be a substrate for other CYP enzymes or conjugating enzymes, leading to further breakdown and elimination.

Furthermore, this compound could potentially inhibit or induce the activity of various enzymes. In vitro studies using human liver microsomes or recombinant enzymes are typically employed to assess these potential interactions. nih.gov Understanding the enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), provides quantitative measures of the affinity and efficiency of these interactions. biorxiv.orgbiorxiv.orgnih.gov Such studies are crucial for predicting the likelihood of clinically significant drug interactions. nih.govaps.org

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of (2S,3S)-desethylreboxetine. It allows for the separation of the compound from its parent drug and other metabolites, which is critical for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of reboxetine (B1679249) and its metabolites, including this compound. The versatility of HPLC allows for its coupling with various detectors, enhancing sensitivity and selectivity.

One common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. For detection, ultraviolet (UV) detectors are often utilized, typically set at a wavelength where the analyte exhibits maximum absorbance, such as 274 nm. More advanced methods employ tandem mass spectrometry (LC-MS/MS) for detection, which provides superior sensitivity and specificity, making it ideal for quantifying low concentrations of the analyte in complex biological samples.

An example of an HPLC method involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution, such as potassium dihydrogen phosphate (B84403), at a specific pH. The gradient or isocratic elution is optimized to achieve a clear separation between reboxetine, desethylreboxetine (B12785033), and other related substances.

Table 1: Example HPLC-UV Method Parameters for Reboxetine and Metabolites

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05 M potassium dihydrogen phosphate (pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Temperature Ambient

This table represents a general method and may require optimization for specific applications.

Since reboxetine is administered as a racemic mixture of (R,R) and (S,S) enantiomers, its metabolites, including desethylreboxetine, also exist as different stereoisomers. Chiral chromatography is essential to separate and quantify these individual enantiomers, as they may exhibit different pharmacological activities and pharmacokinetic profiles.

Chiral separation can be achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving the enantiomers of reboxetine and its metabolites. The choice of mobile phase, which often consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as ethanol (B145695) or isopropanol), is critical for achieving optimal separation.

Mass Spectrometry-Based Methods for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and selective quantification of this compound in biological samples. This technique involves ionizing the analyte and then separating the ions based on their mass-to-charge ratio.

In a typical LC-MS/MS assay, specific ion transitions are monitored for the analyte and an internal standard. For desethylreboxetine, the transition of the precursor ion to a specific product ion is selected to ensure high selectivity. This method, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), allows for quantification even in the presence of interfering substances. The high sensitivity of LC-MS/MS enables the measurement of concentrations at the picogram per milliliter (pg/mL) level.

Sample Preparation Strategies for Biological Matrices in Preclinical Studies

The analysis of this compound in biological matrices like plasma, serum, or tissue homogenates requires an efficient sample preparation step to remove proteins and other interfering components. The goal is to extract the analyte of interest and concentrate it before analysis.

Commonly used techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins. While efficient, it may result in less clean extracts compared to other methods.

Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction recovery.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample clean-up and concentration. It utilizes a solid sorbent material to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE is often preferred for LC-MS/MS analysis as it provides very clean extracts, minimizing matrix effects.

Development and Validation of Research Assays

The development and validation of analytical assays are critical to ensure reliable and reproducible results in preclinical studies. A robust assay for this compound must be validated according to established guidelines.

The validation process typically assesses the following parameters:

Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Calibration Curve: The relationship between the concentration of the analyte and the response of the analytical instrument. The curve should be linear over a defined concentration range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of matrix components on the ionization of the analyte in MS-based methods.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

A thoroughly validated assay provides confidence in the generated data, which is essential for making informed decisions in the drug development process.

Structure Activity Relationship Sar and Computational Approaches

Elucidation of Structural Features Critical for Noradrenaline Reuptake Inhibition

The inhibitory activity of reboxetine (B1679249) analogues, including (2S,3S)-Desethylreboxetine, at the human norepinephrine (B1679862) transporter (hNET) is dictated by a combination of specific structural and stereochemical features. The core pharmacophore consists of a central morpholine (B109124) ring connected to a diphenylmethoxy moiety. nih.govnih.gov

Key structural requirements for high-affinity NET binding include:

The Morpholine Ring : This heterocyclic scaffold is a crucial component. nih.gov The nitrogen atom within the morpholine ring is basic and exists in a protonated state at physiological pH. This positively charged amine is believed to form a critical ionic bond with a negatively charged residue, specifically Aspartic Acid 75 (Asp75), in the primary binding site (S1) of the NET. mdpi.comresearchgate.netnih.gov

Stereochemistry : The specific stereoisomerism at the two chiral centers is paramount for potent NET inhibition. For reboxetine and its analogues, the (S,S) configuration is significantly more potent and selective for the NET than other stereoisomers. nih.gov this compound retains this critical stereochemical arrangement.

Aromatic Rings : The two phenyl rings engage in hydrophobic and aromatic stacking interactions with key phenylalanine and tyrosine residues within the transporter's binding pocket, such as Phenylalanine 72 (Phe72), Tyrosine 152 (Tyr152), and Phenylalanine 317 (Phe317). mdpi.comresearchgate.net These interactions are essential for anchoring the ligand in the correct orientation for effective inhibition.

Comparative SAR Analysis with Reboxetine and Other Analogues

This compound is the O-desethyl metabolite of (S,S)-Reboxetine. nih.gov The potency and selectivity of morpholine-based NRIs are highly sensitive to substitutions on the phenyl rings and the morpholine scaffold. Reboxetine itself is a potent and selective NRI, exhibiting significantly higher affinity for the NET compared to the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.gov

Comparative analysis shows that while many tricyclic antidepressants like desipramine (B1205290) and imipramine (B1671792) also inhibit NET, they often have significant affinity for other receptors, leading to a broader side-effect profile. nih.gov Newer agents were designed to optimize selectivity. The (S,S)-enantiomer of reboxetine is notably more potent and selective for the NET than its (R,R)-counterpart.

The structural modification from reboxetine to this compound—the conversion of an ethoxy group to a hydroxyl group—represents a key metabolic step. While specific binding affinity data for this compound is not extensively documented in publicly available literature, SAR principles suggest this change would modulate its interaction with the NET. The introduction of a hydroxyl group can potentially enhance binding affinity if a suitable hydrogen-bonding partner is available in the binding pocket, or it could alter the selectivity profile with respect to SERT and DAT.

CompoundNET pKiSERT pKiDAT pKiSelectivity (NET vs. SERT)Selectivity (NET vs. DAT)
(S,S)-Reboxetine (Esreboxetine)8.985.25.2~6025-fold~6025-fold
Atomoxetine8.306.15.8~158-fold~316-fold
Nisoxetine9.348.156.3~15-fold~1100-fold
Desipramine9.17.16.7~100-fold~251-fold
Fluoxetine6.625.55.42~0.13-fold (SERT selective)~0.16-fold (SERT selective)

Note: Data compiled from various sources. nih.gov pKi is the negative log of the inhibition constant (Ki); higher values indicate stronger binding affinity. Data for this compound is not included due to a lack of specific values in the cited literature.

In Silico Modeling and Molecular Docking Studies

Due to the absence of an X-ray crystal structure for the human norepinephrine transporter (hNET), computational methods such as homology modeling and molecular docking are indispensable tools for studying ligand-transporter interactions at a molecular level. mdpi.comresearchgate.netnih.gov

Homology models of hNET are typically constructed using the crystal structures of related transporters, such as the Drosophila melanogaster dopamine transporter (dDAT) or the human serotonin transporter (hSERT), as templates. mdpi.comresearchgate.netnih.gov These models provide a three-dimensional framework of the hNET, including the critical primary (S1) and secondary (S2) binding sites, allowing for detailed docking simulations. mdpi.comresearchgate.net

Molecular docking simulations are used to predict the preferred binding orientation and conformation of ligands like this compound within the active site of the hNET model. nih.govbiomolther.org These studies consistently predict that reboxetine and its analogues bind within the central S1 binding site, located midway through the membrane-spanning region of the transporter. mdpi.comnih.gov

Predicted key interactions for the reboxetine scaffold include:

Ionic Interaction : A salt bridge between the protonated nitrogen of the morpholine ring and the carboxylate side chain of Asp75 in transmembrane domain 1 (TM1). researchgate.netnih.gov This is considered the most critical anchoring interaction for monoamine transporter inhibitors.

Hydrogen Bonding : The morpholine oxygen can act as a hydrogen bond acceptor. For this compound, the added hydroxyl group on the phenyl ring introduces a new potential hydrogen bond donor/acceptor site, which could interact with polar residues like Tyrosine 152 (Tyr152). mdpi.com

Aromatic/Hydrophobic Interactions : The phenyl rings of the ligand are positioned within a hydrophobic pocket formed by aromatic residues, primarily Phe317, Phe72, and Tyr152. mdpi.comresearchgate.net These pi-pi stacking and hydrophobic interactions are crucial for affinity and proper orientation.

In silico techniques are powerful tools in the discovery and optimization of novel NET inhibitors. acs.orgrsc.org Virtual screening involves docking large libraries of chemical compounds into the hNET homology model to identify potential "hits" that are predicted to bind with high affinity. nih.govnih.gov

For lead optimization, a known active compound, such as reboxetine, serves as a starting point. volkamerlab.org Computational chemists can then systematically modify its structure in silico—for example, by altering substituents on the phenyl rings or modifying the morpholine scaffold—and predict the resulting changes in binding affinity and selectivity. This process allows for the rational design of new analogues with improved pharmacological profiles before committing to costly and time-consuming chemical synthesis. semanticscholar.org The study of metabolites like this compound is part of this broader optimization landscape, as understanding how metabolic changes affect target interaction is crucial for drug design.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.org For NET inhibitors, QSAR models aim to predict the inhibitory potency (e.g., pIC50 or pKi) based on calculated molecular descriptors. dergipark.org.trnih.govtandfonline.com

A typical QSAR study on NET inhibitors involves several steps:

Data Set Assembly : A series of molecules with known NET inhibitory activities is compiled.

Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These can include:

Physicochemical Properties : Lipophilicity (logP), molecular weight, polar surface area (PSA).

Electronic Descriptors : Partial atomic charges, dipole moment.

Topological and Steric Descriptors : Molecular shape, size, and branching indices.

Model Generation : Statistical methods, such as Genetic Function Algorithm (GFA) or Multiple Linear Regression (MLR), are used to build a model that best correlates a subset of these descriptors with the observed biological activity. dergipark.org.trnih.gov

Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model generation. nih.gov

For morpholine-based NRIs, QSAR studies have highlighted that lipophilicity and specific steric and electronic features of the substituents on the aromatic rings are strongly correlated with NET inhibitory activity. tandfonline.com The transformation from an ethoxy group in reboxetine to a hydroxyl group in this compound would significantly alter descriptors like logP (decreasing it) and introduce new electronic properties (hydrogen bonding capacity), which a validated QSAR model could use to predict its relative potency. tandfonline.com Such models are invaluable for prioritizing the synthesis of new analogues in drug discovery programs. acs.orgnih.gov

Emerging Research Directions and Future Preclinical Perspectives

Investigation of Stereospecific Biological Activities of Desethylreboxetine (B12785033) Enantiomers

Reboxetine (B1679249) is administered as a racemic mixture of (R,R)- and (S,S)-enantiomers. nih.govnih.gov Extensive research into the parent drug has established that the (S,S)-enantiomer is a more potent inhibitor of the norepinephrine (B1679862) transporter (NET) and is considered the primary contributor to the therapeutic effect. nih.govnih.gov The metabolic conversion to O-desethylreboxetine via O-deethylation is the principal metabolic route for both enantiomers of reboxetine and is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver. nih.govnih.gov This process is not considered to be significantly stereoselective, meaning both (R,R)- and (S,S)-reboxetine are metabolized to their respective desethyl enantiomers. nih.govnih.gov

However, a significant gap in current knowledge is the specific biological activity of the individual enantiomers of desethylreboxetine. The antidepressant bupropion (B1668061) and its metabolites serve as an illustrative parallel; the renal clearance of its active hydroxybupropion (B195616) metabolite is highly stereoselective, with the (2S,3S)-enantiomer being cleared nearly ten times faster than the (2R,3R)-enantiomer, highlighting that metabolites can have distinct stereochemical pharmacokinetics. nih.gov

Table 1: Stereochemistry of Reboxetine and its Primary Metabolite

Compound Enantiomers Key Characteristics
Reboxetine (S,S)-reboxetine More potent NET inhibitor. nih.govnih.gov
(R,R)-reboxetine Less potent at the NET. nih.gov
O-Desethylreboxetine (2S,3S)-Desethylreboxetine Biological activity and stereospecificity are key areas for future investigation.

Advanced Preclinical Models for Mechanistic Elucidation

Preclinical evaluation of antidepressants has traditionally relied on a set of standard animal models, such as the forced swim test and olfactory bulbectomy, which have been used to characterize the effects of the parent drug, reboxetine. researchgate.net While valuable, these models often assess behavioral outcomes without providing deep insight into the underlying neural circuit and cellular mechanisms.

The future of preclinical research on this compound lies in the adoption of more advanced and human-relevant models. biobide.comharvard.edu These emerging platforms offer the potential to dissect its specific effects on neuronal function with higher precision.

Human-derived In Vitro Models: The use of induced pluripotent stem cell (iPSC)-derived neurons from patients can provide a more direct translational model. These cultures allow for the investigation of the compound's effects on human neurons, including norepinephrine uptake, synaptic plasticity, and network activity.

Organoids and Brain-on-a-Chip Systems: Three-dimensional brain organoids can model complex neural structures and cell-cell interactions. nih.gov By using these systems, researchers can study the influence of this compound on neurodevelopmental processes and circuit function in a controlled, human-derived environment. harvard.edu

Ex Vivo Brain Slice Electrophysiology: This technique allows for the study of synaptic transmission and plasticity in intact neural circuits. nih.gov Applying this compound to brain slices from specific regions, such as the locus coeruleus or prefrontal cortex, can reveal its direct impact on neuronal firing, synaptic strength, and local circuit dynamics.

By leveraging these advanced models, researchers can move beyond behavioral endpoints to elucidate the specific molecular and cellular mechanisms through which this compound exerts its effects, providing a more robust foundation for understanding its role in the therapeutic profile of reboxetine.

Integration of Multi-Omics Data for Comprehensive Preclinical Characterization

The characterization of psychotropic compounds is undergoing a paradigm shift with the advent of "multi-omics" approaches. These technologies allow for an unbiased, system-wide analysis of the molecular changes induced by a compound. To date, no dedicated multi-omics studies have been published for this compound. The application of such techniques represents a significant frontier in its preclinical characterization.

For other antidepressants like fluoxetine, integrative multi-omics has revealed profound, region-specific shifts in gene expression and chromatin state, as well as global increases in energy metabolism. nih.gov A similar strategy could be applied to this compound to build a comprehensive biological profile.

Transcriptomics: RNA sequencing of preclinical models (e.g., iPSC-derived neurons or specific brain tissues from animal models) treated with the compound could identify all genes and pathways whose expression is altered.

Proteomics: Analysis of the proteome would reveal changes in protein levels, post-translational modifications, and signaling cascades, providing a functional readout of the transcriptomic changes.

Metabolomics: An untargeted analysis of all small-molecule metabolites could uncover unexpected effects on cellular metabolism, bioenergetics, or the synthesis of other neurotransmitters. mdpi.com

Integrating these datasets would provide a holistic view of the compound's mechanism of action, potentially identifying novel targets, predicting off-target effects, and discovering biomarkers of response. utmb.edu This approach would move the understanding of this compound beyond its known interaction with the norepinephrine transporter to a full systems-level characterization.

Potential as a Pharmacological Probe in Neurotransmitter Research

Selective inhibitors of neurotransmitter transporters are invaluable tools in neuroscience research, used to dissect the roles of specific transmitter systems in behavior, cognition, and disease. unibo.it Reboxetine itself is considered a valuable tool for investigating the function of the noradrenergic system due to its high selectivity for the NET over serotonin (B10506) and dopamine (B1211576) transporters. nih.govmdpi.com

Given that this compound is the major and persistent metabolite, a thorough characterization of its own binding kinetics and selectivity is a critical research direction. Should this metabolite exhibit high affinity and selectivity for the NET, it could be developed into a potent pharmacological probe. nih.gov Potential applications include:

Radioligand Development: Synthesizing a radiolabeled version of this compound could enable its use in binding assays to quantify NET density in various tissues or in positron emission tomography (PET) imaging to visualize the transporter in the living brain.

Fluorescent Probes: Conjugation with a fluorophore could create a tool for microscopic imaging, allowing researchers to study NET trafficking, regulation, and localization at the cellular and subcellular level in real-time.

Before these applications can be realized, foundational studies are required to precisely determine the binding affinity (Ki) and selectivity profile of this compound against a wide panel of transporters and receptors. If favorable, it could become a next-generation tool for exploring the intricacies of the norepinephrine system.

Unexplored Enzymatic Pathways and Metabolic Fate in Specific Tissues

The primary metabolic pathway of reboxetine to O-desethylreboxetine via hepatic CYP3A4 is well-established. nih.govresearchgate.net However, a complete picture of its metabolic fate requires looking beyond this main pathway and considering its disposition in various tissues.

One crucial area for future research is the characterization of minor and unidentified metabolites. In vitro studies using human liver microsomes have shown that in addition to O-desethylreboxetine, reboxetine is converted into three other minor metabolites. nih.gov Two of these arise from the oxidation of the ethoxy aromatic ring, but a third metabolite remains structurally unidentified. nih.gov Elucidating the structure and activity of this unknown compound is essential for a full accounting of reboxetine's biotransformation.

Furthermore, the concept of extrahepatic metabolism is critical. While the liver is the primary site of drug metabolism, enzymes in other tissues—such as the brain, intestine, kidneys, and lungs—can play significant roles in the local activation or inactivation of compounds. creative-biolabs.com The metabolic fate of this compound in these specific tissues is currently unexplored. Metabolism within the brain, for instance, could lead to local concentrations of the parent drug and its metabolite that differ significantly from those measured in plasma, which could have profound implications for its neuromodulatory effects. The observation that O-desethylreboxetine is detected in quantifiable amounts in only a very small fraction of patients on chronic therapy suggests that its subsequent metabolism, conjugation, or tissue-specific sequestration may be rapid and complex. diva-portal.orgnih.gov Future studies should employ tissue-specific models, such as tissue slice cultures or isolated perfused organs, to map the complete metabolic journey of this compound throughout the body. dntb.gov.uanih.gov

Q & A

Basic Research Questions

Q. What are the key stereochemical challenges in synthesizing (2S,3S)-Desethylreboxetine, and how are they addressed experimentally?

  • Methodological Answer : The synthesis of this compound requires precise control over stereochemistry to ensure enantiomeric purity. Asymmetric synthesis methods, such as chiral auxiliary-mediated reactions or catalytic enantioselective techniques, are critical. For example, Evans auxiliaries or Sharpless epoxidation may be employed to establish the (2S,3S) configuration. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize racemization, and intermediates should be characterized via chiral HPLC or X-ray crystallography to confirm stereochemical fidelity .

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

  • Methodological Answer : A combination of techniques is required:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify molecular structure and stereochemistry.
  • Chiral HPLC : To confirm enantiomeric purity (>98% ee is typical for pharmacological studies).
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • Melting Point Analysis : To assess crystallinity and purity.
  • Elemental Analysis : For empirical formula confirmation.
    Cross-referencing with literature data (e.g., CAS 252570-31-3) ensures consistency .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited toxicological data in the SDS, standard precautions apply:

  • Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of particulates.
  • Store in sealed containers away from ignition sources.
  • Dispose of waste via certified hazardous waste services. Document any observed hazards during experiments to fill data gaps .

Advanced Research Questions

Q. How does chiral purity impact the pharmacological activity of this compound, and what methods validate this relationship?

  • Methodological Answer : Enantiomeric impurities (e.g., 2R,3R or 2S,3R isomers) can alter receptor binding kinetics. To assess this:

  • In vitro assays : Compare EC50_{50} values of enantiomerically pure vs. impure samples at target receptors (e.g., norepinephrine transporters).
  • Molecular Docking : Use computational models to predict stereospecific interactions.
  • Pharmacokinetic Studies : Measure plasma half-life and metabolite profiles using LC-MS/MS.
    Contradictions in activity data often arise from undetected stereochemical impurities, necessitating rigorous chiral analysis .

Q. How can researchers resolve contradictions in reported data on this compound’s metabolic stability?

  • Methodological Answer : Discrepancies may stem from variability in experimental models (e.g., liver microsomes vs. in vivo systems). To address this:

  • Standardize assay conditions : Use pooled human liver microsomes with controlled CYP enzyme activity.
  • Cross-validate findings : Compare results across multiple labs using shared reference standards.
  • Meta-analysis : Systematically review literature to identify confounding variables (e.g., species differences, incubation times) .

Q. What advanced analytical strategies quantify trace metabolites of this compound in complex biological matrices?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with ultra-performance liquid chromatography (UPLC) for sensitivity. Key steps:

  • Sample Preparation : Solid-phase extraction (SPE) to isolate metabolites from plasma/urine.
  • Fragmentation Patterns : Use MS2^2 or MS3^3 to elucidate metabolite structures.
  • Isotopic Labeling : Incorporate 13^{13}C or 2^{2}H labels to track biotransformation pathways.
  • Data Analysis : Software tools (e.g., XCMS, MetaboLynx) for peak alignment and annotation .

Q. How should researchers design experiments to investigate this compound’s selectivity for monoamine transporters?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3^3H-nisoxetine) in transfected cell lines expressing NET, SERT, or DAT.
  • Kinetic Studies : Measure on/off rates via surface plasmon resonance (SPR).
  • Functional Assays : Monitor neurotransmitter uptake inhibition using fluorescent probes (e.g., FFN511).
  • Negative Controls : Include inactive enantiomers (e.g., 2R,3R) to confirm stereospecificity.
    Replicate experiments across ≥3 independent trials to ensure statistical power .

Data Contradiction and Validation

Q. What systematic approaches identify and address biases in this compound’s reported pharmacokinetic parameters?

  • Methodological Answer :

  • Blinded Analysis : Have multiple researchers independently process raw data (e.g., LC-MS traces).
  • Sensitivity Analysis : Vary parameters (e.g., extraction efficiency, matrix effects) to test robustness.
  • Public Data Repositories : Share datasets on platforms like Zenodo for peer validation.
  • Cross-Species Comparisons : Evaluate interspecies differences in metabolism to clarify translatability .

Key Considerations for Experimental Replication

  • Synthesis : Document catalyst ratios, reaction times, and purification steps in detail (per journal guidelines ).
  • Characterization : Report NMR chemical shifts, HPLC retention times, and spectral data in supplementary materials.
  • Ethics : Disclose funding sources and potential conflicts of interest in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-Desethylreboxetine
Reactant of Route 2
(2S,3S)-Desethylreboxetine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.